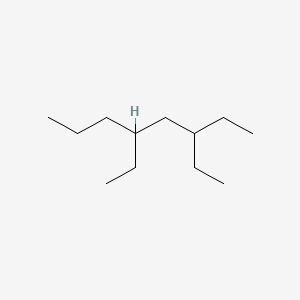
3,5-Diethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diethyloctane is a branched hydrocarbon with the molecular formula C12H26 . It is part of the alkane family, characterized by single bonds between carbon atoms. This compound is notable for its structure, which includes two ethyl groups attached to the third and fifth carbon atoms of an octane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Diethyloctane can be synthesized through various organic reactions. One common method involves the Wurtz reaction, where an alkyl halide reacts with sodium to form the desired compound . For instance, the reaction of 3-bromo-5-ethylheptane with sodium metal in dry ether can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. These methods often use zeolite catalysts to facilitate the alkylation of octane with ethylene under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diethyloctane primarily undergoes reactions typical of alkanes, such as:
Oxidation: In the presence of oxygen and a catalyst, it can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), are common. This can be achieved using reagents like chlorine gas under UV light.
Common Reagents and Conditions:
Oxidation: Catalysts like platinum or palladium are used.
Substitution: Halogenation typically requires UV light or heat to initiate the reaction.
Major Products Formed:
Oxidation: Depending on the extent of oxidation, products can range from 3,5-diethyloctanol to 3,5-diethyloctanoic acid.
Substitution: Halogenated derivatives such as 3,5-diethyl-1-chlorooctane.
Scientific Research Applications
3,5-Diethyloctane finds applications in various fields:
Chemistry: Used as a reference compound in the study of branched hydrocarbons and their properties.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism studies.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 3,5-diethyloctane in biological systems involves its interaction with lipid membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The exact molecular targets and pathways are still under investigation, but it is believed to influence lipid metabolism and signaling pathways.
Comparison with Similar Compounds
- 3,3-Diethyloctane
- 4,5-Diethyloctane
Comparison: 3,5-Diethyloctane is unique due to the specific positioning of its ethyl groups, which can influence its physical and chemical properties. For instance, 3,3-diethyloctane has both ethyl groups on the same carbon, leading to different steric and electronic effects compared to this compound .
Properties
CAS No. |
62183-93-1 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,5-diethyloctane |
InChI |
InChI=1S/C12H26/c1-5-9-12(8-4)10-11(6-2)7-3/h11-12H,5-10H2,1-4H3 |
InChI Key |
DSYIMNMBWBEOHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)CC(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















